An In-depth Technical Guide to the Molecular Structure and Conformation of 2-ethenyl-N-methylpyridin-3-amine
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-ethenyl-N-methylpyridin-3-amine
Abstract
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of pharmacologically active agents and functional materials. The specific substitution pattern of 2-ethenyl-N-methylpyridin-3-amine, featuring an ethenyl group at the 2-position and an N-methylamino group at the 3-position, suggests a molecule with potentially interesting electronic and steric properties. Understanding the precise three-dimensional arrangement of these substituents and the overall molecular conformation is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity.
This guide will detail a systematic approach to fully characterize the molecular architecture of this target compound, from its fundamental connectivity to its preferred spatial orientations.
Proposed Synthetic Pathway
The synthesis of highly substituted pyridines can be achieved through various methods. A plausible and modular approach for 2-ethenyl-N-methylpyridin-3-amine would involve a cascade reaction, such as a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and oxidation.[1] This method offers flexibility in introducing the desired substituents onto the pyridine core.
Elucidation of Molecular Structure and Conformation: A Multi-Technique Approach
A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the molecule's structure and conformational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the cornerstone for determining the covalent framework of an organic molecule. For 2-ethenyl-N-methylpyridin-3-amine, a suite of NMR experiments would be employed to unambiguously assign all proton and carbon signals.
3.1.1. Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity).
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¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum, typically using a proton-decoupled pulse sequence, to identify the number of unique carbon atoms.
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2D NMR Spectroscopy (COSY & HSQC):
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to establish which protons are adjacent to one another.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling definitive carbon assignments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for determining the preferred conformation, particularly the relative orientation of the ethenyl and N-methylamino groups with respect to the pyridine ring.
3.1.2. Expected Spectroscopic Signatures
The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for 2-ethenyl-N-methylpyridin-3-amine, based on data from structurally related compounds.
| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations |
| Pyridine Ring | H-4, H-5, H-6 | 7.0 - 8.5 | 120 - 150 | COSY correlations between adjacent ring protons. |
| Ethenyl Group | =CH- | 5.0 - 6.5 | 110 - 140 | NOESY correlations to H-6 of the pyridine ring may indicate preferred conformation. |
| =CH₂ | 5.0 - 6.0 | |||
| N-methylamino Group | N-CH₃ | 2.5 - 3.5 | 30 - 45 | NOESY correlations to H-4 of the pyridine ring may indicate preferred conformation. |
| NH | 4.0 - 6.0 (variable) |
X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. This technique would reveal the precise orientation of the ethenyl and N-methylamino substituents relative to the pyridine ring.
3.2.1. Experimental Protocol: Single-Crystal X-Ray Diffraction
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Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
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Data Collection: Mount a suitable crystal on a diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.
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Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is interpreted to build a model of the molecule, which is then refined to best fit the experimental data.
3.2.2. Anticipated Structural Insights
Based on studies of other substituted pyridines, it is likely that the pyridine ring itself will be largely planar. Key parameters to be determined would be the dihedral angles between the plane of the pyridine ring and the planes of the ethenyl and N-methylamino substituents. These angles will dictate the overall three-dimensional shape of the molecule. For instance, in a related compound, the dihedral angle between a thiophene and a pyridine ring was found to be 3.89 (7)°.[2]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
3.3.1. Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
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Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
3.3.2. Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (amine) | N-H stretch | 3300 - 3500 |
| C-H (aromatic) | C-H stretch | 3000 - 3100 |
| C-H (alkene) | =C-H stretch | 3010 - 3095 |
| C-H (alkane) | C-H stretch | 2850 - 3000 |
| C=C (alkene) | C=C stretch | 1620 - 1680 |
| C=C, C=N (aromatic ring) | Ring stretches | 1400 - 1600 |
| C-N (amine) | C-N stretch | 1020 - 1250 |
A comparison of the experimental IR spectrum with calculated spectra from computational models can aid in the assignment of vibrational modes.[3]
Computational Chemistry: Modeling Conformational Landscapes
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and conformational preferences of molecules. These in silico experiments can provide valuable insights that complement experimental data.
3.4.1. Computational Protocol: DFT Calculations
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Model Building: Construct a 3D model of 2-ethenyl-N-methylpyridin-3-amine.
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Conformational Search: Perform a systematic search of the conformational space by rotating the single bonds (e.g., the C-C bond of the ethenyl group and the C-N bond of the amino group).
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Geometry Optimization: For each identified conformer, perform a geometry optimization to find the lowest energy structure. A common level of theory for such calculations is B3LYP with a 6-31G(d) basis set.
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Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectrum.
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NMR Chemical Shift Prediction: The optimized geometries can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data.
3.4.2. Visualizing the Workflow
Caption: Workflow for the structural and conformational analysis of 2-ethenyl-N-methylpyridin-3-amine.
Data Synthesis and Interpretation
The true power of this multi-technique approach lies in the synthesis of the data from each experiment. For example, the through-space correlations observed in the NOESY spectrum can be directly compared with the interatomic distances determined by X-ray crystallography and the lowest energy conformers predicted by DFT calculations. Discrepancies between the solid-state (X-ray) and solution-phase (NMR) structures can provide valuable information about the molecule's conformational flexibility.
Conclusion
While 2-ethenyl-N-methylpyridin-3-amine represents a molecule for which direct experimental data is not yet available, a comprehensive and scientifically rigorous characterization is entirely feasible through the systematic application of modern analytical techniques. The integrated approach detailed in this guide, combining NMR spectroscopy, X-ray crystallography, IR spectroscopy, and computational modeling, provides a robust framework for elucidating its molecular structure and conformational preferences. The insights gained from such an analysis are critical for understanding the fundamental properties of this novel compound and for guiding its potential applications in drug discovery and materials science.
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